5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with cyclopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbonitrile: Lacks the cyclopropylamino group, making it less versatile in certain reactions.
Cyclopropylamine: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents can exhibit different chemical and biological properties.
Uniqueness
5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the cyclopropylamino and nitrile groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
5-(cyclopropylamino)-1,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-6-8(5-10)9(13(2)12-6)11-7-3-4-7/h7,11H,3-4H2,1-2H3 |
InChI Key |
DIEHXQJIYWSKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC2CC2)C |
Origin of Product |
United States |
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